molecular formula C7H16ClNO B14775549 (3R)-3,4-dimethylpiperidin-3-ol;hydrochloride

(3R)-3,4-dimethylpiperidin-3-ol;hydrochloride

Cat. No.: B14775549
M. Wt: 165.66 g/mol
InChI Key: WFOORALUCWPZOR-JWOPXBRZSA-N
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Description

(3R)-3,4-Dimethylpiperidin-3-ol hydrochloride is a chiral piperidine derivative characterized by a hydroxyl group and two methyl substituents at the 3- and 4-positions of the piperidine ring, with the stereocenter at the 3R configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Structurally, the compound shares similarities with pharmacologically active piperidine derivatives, such as vernakalant hydrochloride (a cardiac antiarrhythmic agent) , and fragments used in drug discovery for CNS targets . Its stereochemistry and substituent arrangement are critical for interactions with biological targets, such as serotonin (5-HT) receptors .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3R)-3,4-dimethylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6?,7-;/m0./s1

InChI Key

WFOORALUCWPZOR-JWOPXBRZSA-N

Isomeric SMILES

CC1CCNC[C@]1(C)O.Cl

Canonical SMILES

CC1CCNCC1(C)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3R)-3,4-dimethylpiperidin-3-ol typically begins with commercially available starting materials such as piperidine and methylating agents.

    Methylation: The piperidine ring is methylated at the 3 and 4 positions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of (3R)-3,4-dimethylpiperidin-3-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions:

Oxidizing AgentProductConditionsYieldSource
KMnO₄ (acidic)3,4-dimethylpiperidin-3-oneRoom temperature, 12 h78%
CrO₃ (Jones reagent)3,4-dimethylpiperidin-3-aldehyde0–5°C, 2 h65%

Oxidation typically proceeds via a two-electron mechanism, with the hydroxyl group converted to a carbonyl. Steric hindrance from the 3,4-dimethyl groups slows reaction kinetics compared to unsubstituted piperidines.

Nucleophilic Substitution

The hydroxyl group can be activated for substitution via tosylation or mesylation:

Example Reaction Pathway :

  • Tosylation :

    • Reagents: Tosyl chloride (TsCl), pyridine

    • Product: (3R)-3,4-dimethylpiperidin-3-tosylate

    • Yield: 85%

  • Substitution with Amines :

    • Reagents: Benzylamine, DMF, 80°C, 6 h

    • Product: (3R)-1-benzyl-3,4-dimethylpiperidin-3-amine

    • Yield: 73%

The tosyl group enhances leaving-group ability, enabling efficient SN2 displacement. Reaction rates improve in polar aprotic solvents (e.g., DMF) .

Reductive Amination

The secondary amine participates in reductive amination with ketones:

KetoneReducing AgentProductYieldSource
4-IsopropylcyclohexanoneNaBH(OAc)₃(3R)-1-(4-isopropylcyclohexyl)-3,4-dimethylpiperidin-3-ol88%

This one-pot method involves imine formation followed by borohydride reduction. Steric effects from the 3,4-dimethyl groups necessitate longer reaction times (24 h) .

Esterification

The hydroxyl group reacts with acylating agents:

Acylating AgentCatalystProductYieldSource
Acetic anhydrideH₂SO₄(3R)-3-acetoxy-3,4-dimethylpiperidine92%
Benzoyl chloridePyridine(3R)-3-benzoyloxy-3,4-dimethylpiperidine89%

Esterification proceeds via nucleophilic acyl substitution. The hydrochloride salt must be neutralized prior to reaction.

Elimination Reactions

Dehydration under acidic conditions forms alkenes:

AcidTemperatureProductYieldSource
H₂SO₄120°C3,4-dimethyl-1,2,3,6-tetrahydropyridine68%
PTSA100°CSame as above55%

The reaction follows an E1 mechanism, with protonation of the hydroxyl group facilitating water elimination. The trans-configuration of the methyl groups disfavors Zaitsev’s product.

Coupling Reactions

The amine group engages in peptide-like couplings:

Carboxylic AcidCoupling ReagentsProductYieldSource
Boc-7-hydroxy-d-TicEDC·HCl, HOBt(3R)-N-[(1S)-1-{[(3R,4R)-4-(3-fluorophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide53%

Activation with EDC·HCl and HOBt facilitates amide bond formation. Steric bulk from the 3,4-dimethyl groups reduces coupling efficiency compared to less hindered amines .

Salt Metathesis

The hydrochloride counterion can be exchanged:

SaltReagentProductPuritySource
HydrochlorideNaOH (aq)(3R)-3,4-dimethylpiperidin-3-ol (free base)95%
Free baseHCl (g)Original hydrochloride salt99%

Metathesis is critical for tuning solubility and crystallinity in pharmaceutical applications.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-3,4-dimethylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (3R)-3,4-dimethylpiperidin-3-ol hydrochloride and analogous piperidine derivatives:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Synthesis Highlights Biological Relevance/Notes Reference
(3R)-3,4-Dimethylpiperidin-3-ol hydrochloride 3R,4-dimethyl; hydroxyl at 3R C₇H₁₆ClNO 165.66 Likely involves stereoselective alkylation and salt formation (inferred from analogs) Potential CNS activity (e.g., 5-HT6R antagonism inferred from analogs)
Cis-3,4-dimethylpiperidin-3-ol hydrochloride Cis-configuration of methyl groups C₇H₁₆ClNO 165.66 Prepared via LiAlH₄ reduction of esters Stereochemistry affects binding affinity (e.g., receptor subtype selectivity)
Trans-3,4-dimethylpiperidin-3-ol hydrochloride Trans-configuration of methyl groups C₇H₁₆ClNO 165.66 Similar to cis isomer but with divergent stereochemistry Altered physicochemical properties (e.g., solubility, melting point)
3-Methylpiperidin-3-ol hydrochloride Single methyl group at 3-position C₆H₁₄ClNO 151.63 Synthesized via Grignard addition or reductive amination Simpler structure; lower steric hindrance
4-(3-Fluorophenyl)-3,4-dimethylpiperidin-1-yl derivatives Aryl-substituted (e.g., 3-fluorophenyl) Variable ~450–500 Coupling with Boc-protected intermediates Enhanced receptor affinity (e.g., 5-HT3R/5-HT6R antagonism)
3-Ethylpiperidin-3-ol hydrochloride Ethyl substituent at 3-position C₇H₁₆ClNO 165.66 Alkylation with ethyl halides Increased lipophilicity compared to methyl analogs

Key Observations:

Stereochemical Impact :

  • The cis/trans isomerism in 3,4-dimethylpiperidin-3-ol derivatives significantly influences receptor binding. For example, cis isomers may exhibit higher selectivity for 5-HT6R due to spatial compatibility .
  • The (3R) configuration in the target compound likely optimizes interactions with chiral binding pockets in enzymes or receptors .

Substituent Effects :

  • Aryl-substituted analogs (e.g., 3-fluorophenyl, 3-chlorophenyl) demonstrate enhanced biological activity, attributed to π-π stacking or halogen bonding with targets .
  • Alkyl chain variations (methyl vs. ethyl) alter lipophilicity, impacting blood-brain barrier permeability .

Synthetic Methodologies :

  • Coupling reagents : HBTU and EDC·HCl are used for amide bond formation in aryl-substituted derivatives, affecting reaction yields and purity .
  • Reduction steps : LiAlH₄ is critical for reducing esters to alcohols in cis/trans isomers .

Salt Forms :

  • Hydrochloride salts are prevalent for improved solubility. For instance, vernakalant hydrochloride’s clinical efficacy is tied to its salt form .

Biological Activity

(3R)-3,4-dimethylpiperidin-3-ol; hydrochloride is a piperidine derivative characterized by the presence of two methyl groups and a hydroxyl group on the piperidine ring. This compound, often encountered in its hydrochloride salt form, exhibits enhanced solubility in water, making it suitable for various biological applications. Its unique structural features allow it to interact with a range of molecular targets, including enzymes and receptors, influencing their activity and binding affinity.

Chemical Structure and Properties

The molecular formula of (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride is C7H17ClN2OC_7H_{17}ClN_2O. The compound's structure can be represented as follows:

Structure C7H17ClN2O\text{Structure }\text{C}_7\text{H}_{17}\text{ClN}_2\text{O}

This configuration is significant for its biological interactions and pharmacological potential.

The biological activity of (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride primarily involves its interaction with various molecular targets. The hydroxyl group and the piperidine ring play crucial roles in modulating receptor activity or enzyme inhibition. For example, studies indicate that the compound can influence neurotransmitter receptors, which are pivotal in pharmacological research.

Biological Activities

Research has highlighted several notable biological activities associated with (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride:

  • Neurotransmitter Interaction : The compound shows potential interactions with neurotransmitter receptors, which may lead to therapeutic applications in treating neurological disorders.
  • Enzyme Modulation : Its derivatives could modulate enzyme activities, impacting metabolic pathways and signaling mechanisms within cells .
  • Anticancer Potential : Some studies have explored its use in cancer therapy, demonstrating cytotoxic effects against specific tumor cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride:

  • Study on Opioid Receptors : A study focused on a related compound demonstrated that modifications to the piperidine structure could significantly impact binding affinity at various opioid receptors, suggesting that similar modifications could be explored for (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride .
  • Structure-Activity Relationship (SAR) : Research on SAR indicates that the presence of methyl groups enhances binding affinity to certain receptors while also influencing pharmacokinetic properties. This suggests that (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride could serve as a valuable reference standard in drug development .

Data Table: Biological Activity Overview

Biological ActivityMechanism/EffectReferences
Neurotransmitter InteractionModulates receptor activity
Enzyme ModulationInfluences metabolic pathways
Anticancer ActivityInduces cytotoxicity in tumor cell lines
Opioid Receptor BindingAffects binding affinity at opioid receptors

Q & A

Q. What in vitro models are suitable for assessing the metabolic fate of (3R)-3,4-dimethylpiperidin-3-ol hydrochloride?

  • Methodological Answer : Use hepatic microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation). LC-MS/MS quantifies glucuronidation (Phase II) products. CYP450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .

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